Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

4-(N-Succinimidylcarboxy)benzophenone structure
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
CAS-Nr.:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02

4-(N-Succinimidylcarboxy)benzophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
    • 4-(N-Succinimidylcarboxy)benzophenone
    • N-Succinimidyl 4-Benzoylbenzoate
    • 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
    • (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
    • 4-benzoylbenzoate NHS ester
    • 4-Benzoylbenzoic Acid N-Succinimidyl Ester
    • 4-Benzoylbenzoic acid succinimidyl ester
    • N-hydroxysuccinimidyl-4-benzoylbenzoate
    • p-benzoylbenzoic acid N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
    • 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
    • N-Succinimidyl4-Benzoylbenzoate
    • MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • 5569AH
    • 4-benzoylbenzoicacid-succinimidyl ester
    • 4-Benzoylbenzoic acid,succinimidyl ester
    • 4-Benzoylbenzoic acid, succinimidyl ester
    • 4-
    • AS
    • 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
    • 4-Benzoylbenzoic acid N-hydroxysuccinimide
    • 91990-88-4
    • 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
    • CS-0181326
    • 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
    • 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
    • MFCD00058572
    • AS-10345
    • AKOS025312397
    • SCHEMBL76714
    • T73071
    • 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
    • LCZC2378
    • DTXSID70376325
    • S0863
    • DB-081113
    • MDL: MFCD00058572
    • Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
    • InChI-Schlüssel: MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Berechnete Eigenschaften

  • Genaue Masse: 323.07900
  • Monoisotopenmasse: 323.07937252 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 514
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 80.8
  • Molekulargewicht: 323.3

Experimentelle Eigenschaften

  • Schmelzpunkt: 207.0 to 211.0 deg-C
  • PSA: 80.75000
  • LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Sicherheitsinformationen

4-(N-Succinimidylcarboxy)benzophenone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-50MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
50MG
¥433.82 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-500MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
500MG
¥2854.57 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N849323-50mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4 98%,LC&N
50mg
341.10 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0863-1G
N-Succinimidyl 4-Benzoylbenzoate
91990-88-4 >98.0%(HPLC)(N)
1g
¥540.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-1g
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
1g
¥7268.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-250mg
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
250mg
¥2458.0 2021-09-04
TRC
S690283-10mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
10mg
$ 58.00 2023-09-06
TRC
S690283-25mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
25mg
$ 64.00 2023-09-06
TRC
S690283-50mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
50mg
$ 69.00 2023-09-06
TRC
S690283-100mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
100mg
$127.00 2023-05-17

4-(N-Succinimidylcarboxy)benzophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ;  15 h, rt
Referenz
Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces
Li, Jiehua; Tan, Dongsheng; Zhang, Xiaoqing; Tan, Hong; Ding, Mingming; et al, Colloids and Surfaces, 2010, 78(2), 343-350

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referenz
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel
Li, Jiehua; Ding, Mingming; Fu, Qiang; Tan, Hong; Xie, Xingyi; et al, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Preparation of lactonolactone amide derivatives and their polymers with UV absorbability
, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Referenz
Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA)
Olivo, Horacio F.; Perez-Hernandez, Nury; Liu, Dongmin; Iruthayanathan, Mary; O'Leary, Brianne; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  4 h, 0 °C
Referenz
New photoactivatable analogs of glutathione disulfide
Bernardi, Dan; Dicko, Amadou; Kirsch, Gilbert, Synthesis, 2006, (3), 509-513

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
Referenz
Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro
Das, Debapratim; Tnimov, Zakir; Nguyen, Uyen T. T.; Thimmaiah, Govindaraju; Lo, Harriet; et al, ChemBioChem, 2012, 13(5), 674-683

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ;  0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ;  30 min, rt
Referenz
Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins
Sakurai, Kaori; Tawa, Masaki; Okada, Ayumi; Yamada, Rika; Sato, Noriyuki; et al, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Referenz
Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  overnight, 50 °C
Referenz
Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  3 h, rt
Referenz
Photoproximity profiling of protein-protein interactions in cells
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Dichloromethane ;  24 h, 25 °C
Referenz
N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization
Groszewicz, Pedro B.; Mendes, Pedro; Kumari, Bharti; Lins, Jonas; Biesalski, Markus; et al, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity
Sakurai, Kaori; Yamaguchi, Tamayo; Mizuno, Sakae, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge